molecular formula C21H18N4O B2909302 (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 371776-28-2

(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B2909302
CAS No.: 371776-28-2
M. Wt: 342.402
InChI Key: JLARFDGQEHCHEZ-UHFFFAOYSA-N
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Description

The compound (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide features a pyrazole core substituted with a 4-ethylphenyl group at position 3 and a phenyl group at position 1. The Z-configuration of the α,β-unsaturated cyanoenamide moiety introduces rigidity and electron-withdrawing characteristics, which may influence its electronic properties, solubility, and intermolecular interactions. Pyrazole derivatives are widely studied for applications in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name

(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-2-15-8-10-16(11-9-15)20-18(12-17(13-22)21(23)26)14-25(24-20)19-6-4-3-5-7-19/h3-12,14H,2H2,1H3,(H2,23,26)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLARFDGQEHCHEZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the phenyl and ethylphenyl groups: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Formation of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the prop-2-enamide moiety: This involves the reaction of the intermediate compound with acrylonitrile under basic conditions to form the final product.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

    Addition: The compound can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects . Additionally, it can interact with G-protein coupled receptors, affecting neurotransmission and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Pyrazole-Based Analogs

Key Analogs and Substituent Variations

Chromone-Containing Derivatives Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (, Scheme 1)

  • Structural Difference: Replaces the pyrazole ring with a chromone (benzopyran-4-one) system.
  • This may favor applications in optoelectronics or as a kinase inhibitor scaffold .

Ethoxyphenyl-Substituted Pyrazole (Z)-2-cyano-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enyl-prop-2-enamide ()

  • Structural Difference: Ethoxy (-OCH₂CH₃) substituent instead of ethyl (-CH₂CH₃) at the para position of the phenyl group.
  • The ethyl group in the target compound may confer higher lipophilicity, favoring membrane permeability in biological systems .

Cyclopropyl-Hydroxy Derivatives (Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-(4-nitrophenyl)prop-2-enamide ()

  • Structural Difference: Cyclopropyl and hydroxy groups replace the pyrazole ring and ethylphenyl substituent.
  • Implications: The hydroxy group enables stronger hydrogen bonding, while the cyclopropane ring introduces steric constraints. Such modifications could impact metabolic stability or binding affinity in pharmacological contexts .

Electronic and Functional Group Analysis

Compound Core Structure Key Substituents Electronic Effects Potential Applications
Target Compound Pyrazole 4-Ethylphenyl, phenyl, cyanoenamide Strong electron-withdrawing (cyano), moderate lipophilicity (ethyl) Kinase inhibition, OLED materials
Compound 1 () Chromone Chromone-3-yl, cyanoenamide Electron-deficient (chromone ketone), polar Optical materials, enzyme inhibitors
Ethoxyphenyl Analog () Pyrazole 4-Ethoxyphenyl, phenyl, cyanoenamide Electron-donating (ethoxy), increased polarity Drug delivery, solubility-enhanced APIs
Cyclopropyl-Hydroxy Derivative () Open-chain enamide Cyclopropyl, hydroxy, nitrophenyl Hydrogen-bond donor (hydroxy), steric hindrance Antimicrobial agents, agrochemicals
Notable Trends
  • Aromatic Substituents : Ethyl and ethoxy groups modulate lipophilicity and π-π stacking interactions, critical for biological target engagement or charge transport in materials.
  • Heterocyclic vs. Open-Chain Cores : Pyrazole and chromone systems offer rigid frameworks for precise molecular recognition, whereas open-chain enamides () provide conformational flexibility .

Hydrogen Bonding and Crystal Packing

The pyrazole ring in the target compound can act as both a hydrogen-bond donor (N-H) and acceptor (N lone pairs), facilitating layered crystal structures or supramolecular assemblies. Ethoxyphenyl analogs () may exhibit altered packing due to the bulky ethoxy group, reducing crystallinity compared to the ethyl-substituted target compound.

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